molecular formula C12H15Cl2N3 B11852595 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B11852595
M. Wt: 272.17 g/mol
InChI Key: AHZXXACGWKIJHK-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazolo[4,3-c]pyridine core . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the proliferation of cancer cells . It also interacts with cellular proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
  • 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
  • 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Uniqueness

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride is unique due to its specific structural features and the presence of a phenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15;;/h1-5,9,13H,6-8H2;2*1H

InChI Key

AHZXXACGWKIJHK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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